N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine
Description
N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine, abbreviated as NFMBH, is an organic compound that has been studied for its potential applications in scientific research. NFMBH is an aromatic compound that is composed of a benzoyl group, a methyl group, an indolizine ring, and an amino group. It is a relatively new compound, and its properties have yet to be fully explored. In
Scientific Research Applications
Bioactivation and Deactivation Mechanisms
Bioactivation of Fluorinated Antitumor Molecules
Studies have highlighted the bioactivation of fluorinated antitumor molecules, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, by human cytochrome P450 enzymes. These processes yield hydroxylamine products, which might be relevant to the compound due to the involvement of similar enzymatic pathways and the presence of fluorinated benzoyl groups (Wang & Guengerich, 2012).
Photophysical Properties and Applications
Fluorescent Sensor for Al3+ Detection
Research into fluorescent chemosensors, such as o-aminophenol-based compounds, demonstrates selective and sensitive detection of metal ions. These findings are pertinent because they showcase the diverse applications of molecular structures incorporating elements like hydroxylamine and fluorine in sensitive detection and imaging technologies (Ye et al., 2014).
properties
IUPAC Name |
(4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-14(10-19-22)15-4-2-3-9-20(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10,22H,1H3/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFTGROEDEBPP-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=NO)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=C1/C=N/O)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326840 | |
Record name | (4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676707 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine | |
CAS RN |
454447-55-3 | |
Record name | (4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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